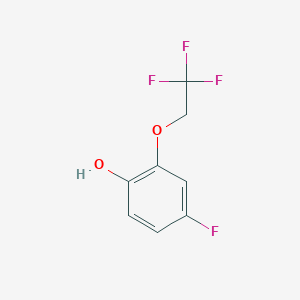![molecular formula C20H21Cl2NOS B12843245 (NE)-N-[(4S)-4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]-2-methylpropane-2-sulfinamide](/img/structure/B12843245.png)
(NE)-N-[(4S)-4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]-2-methylpropane-2-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(NE)-N-[(4S)-4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]-2-methylpropane-2-sulfinamide is a complex organic compound It features a naphthalene core substituted with a dichlorophenyl group and a sulfinamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[(4S)-4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]-2-methylpropane-2-sulfinamide typically involves multi-step organic reactions. The key steps might include:
Formation of the naphthalene core: This can be achieved through cyclization reactions.
Introduction of the dichlorophenyl group: This step may involve electrophilic aromatic substitution.
Attachment of the sulfinamide group: This can be done through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfinamide moiety.
Reduction: Reduction reactions could potentially target the dichlorophenyl group or the naphthalene core.
Substitution: Various substitution reactions could occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to dechlorinated or hydrogenated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound could be studied for its potential biological activity. It might interact with specific enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. It might exhibit properties such as anti-inflammatory, anti-cancer, or antimicrobial activity.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (NE)-N-[(4S)-4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]-2-methylpropane-2-sulfinamide would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes or signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(NE)-N-[(4S)-4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]-2-methylpropane-2-sulfonamide: A closely related compound with a sulfonamide group instead of a sulfinamide.
(NE)-N-[(4S)-4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]-2-methylpropane-2-thioamide: A similar compound with a thioamide group.
Uniqueness
The uniqueness of (NE)-N-[(4S)-4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]-2-methylpropane-2-sulfinamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Propriétés
Formule moléculaire |
C20H21Cl2NOS |
|---|---|
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
(NE)-N-[(4S)-4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C20H21Cl2NOS/c1-20(2,3)25(24)23-19-11-9-14(15-6-4-5-7-16(15)19)13-8-10-17(21)18(22)12-13/h4-8,10,12,14H,9,11H2,1-3H3/b23-19+/t14-,25?/m0/s1 |
Clé InChI |
QCZNDNJKGBTUIR-VIUSDENOSA-N |
SMILES isomérique |
CC(C)(C)S(=O)/N=C/1\CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl |
SMILES canonique |
CC(C)(C)S(=O)N=C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



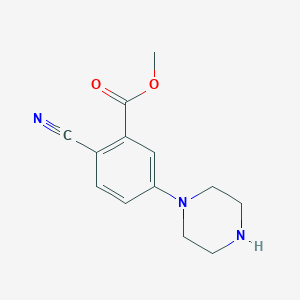
![(5R)-5-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B12843168.png)
![N-[4-(Benzoylamino)Phenyl]-4-[[5-[[2-Chloro-5-(Trifluoromethyl)Phenyl]Carbamoyl]-2-Methoxyphenyl]Hydrazinylidene]-3-Oxonaphthalene-2-Carboxamide](/img/structure/B12843172.png)

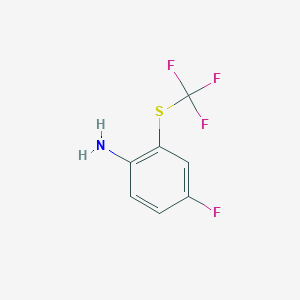
![(1S,5S,7S)-2-Oxabicyclo[3.2.0]heptan-7-amine](/img/structure/B12843195.png)


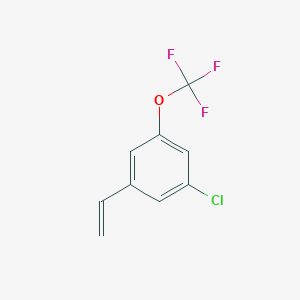
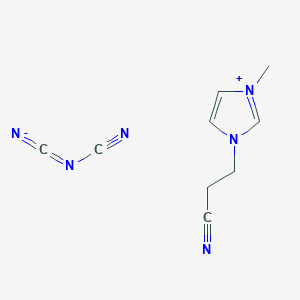
![(1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-difluorobut-3-en-1-amine](/img/structure/B12843239.png)
